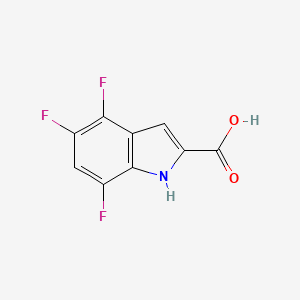

4,5,7-trifluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4,5,7-trifluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-4-2-5(11)8-3(7(4)12)1-6(13-8)9(14)15/h1-2,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVDGXIPCUHAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=C(N2)C(=O)O)C(=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4,5,7 Trifluoro 1h Indole 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Indoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorine-containing compounds like 4,5,7-trifluoro-1H-indole-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive understanding of the molecular framework.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the N-H proton of the indole (B1671886) ring, the C-H proton at position 3, and the aromatic proton at position 6. The N-H proton typically appears as a broad singlet in the downfield region (around 11-12 ppm). The proton at C3 would likely be a singlet or a finely split multiplet. The proton at C6 will exhibit coupling to the adjacent fluorine atom at C5 and C7, resulting in a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the directly attached carbon atoms (C4, C5, and C7). The carbon atoms will also exhibit C-F coupling, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) depending on the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is the most informative for this compound, showing three distinct signals for the fluorine atoms at positions 4, 5, and 7. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the electronic environment. Furthermore, F-F and H-F couplings will be observed, providing valuable information about the spatial arrangement of the atoms. The large chemical shift dispersion in ¹⁹F NMR helps in resolving individual fluorine signals. icpms.czwikipedia.org

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Coupling Constants (Hz) |

| NH -1 | ~11.5 (br s) | - | - | - |

| C2 | - | ~160 | - | - |

| C3-H | ~7.0 (s) | ~105 | - | - |

| C3a | - | ~125 | - | - |

| C4 | - | ~140-150 (d) | ~ -130 to -140 | ¹JCF, ²JCF |

| C5 | - | ~140-150 (d) | ~ -140 to -150 | ¹JCF, ²JCF, ³JFF |

| C6-H | ~7.2 (dd) | ~110 (d) | - | ³JHF, ⁴JHF |

| C7 | - | ~140-150 (d) | ~ -150 to -160 | ¹JCF, ²JCF, ³JFF |

| C7a | - | ~120 | - | - |

| COOH | ~13.0 (br s) | ~165 | - | - |

Note: The data in this table are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would be used to confirm the coupling between the proton at C6 and any adjacent protons, although in this specific structure, it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov HSQC would definitively link the proton signals of H3 and H6 to their corresponding carbon atoms, C3 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for piecing together the carbon skeleton. For instance, correlations would be expected between the N-H proton and carbons C2, C3, and C7a, and between the C3 proton and carbons C2, C3a, and C4.

For fluorinated compounds, specialized 2D NMR experiments that involve the ¹⁹F nucleus, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HSQC/HMBC, can provide direct evidence of H-F and C-F connectivities and long-range couplings, further solidifying the structural assignment. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-F bonds. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3400 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption band around 1680-1710 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹, and their exact positions can be complex due to coupling with other vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are usually strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. The symmetric stretching of the C-F bonds can also give rise to characteristic Raman signals.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | Stretching | 3300 - 3400 | Medium, Sharp |

| O-H (carboxylic acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (carboxylic acid) | Stretching | 1680 - 1710 | Strong |

| C=C (aromatic) | Stretching | 1400 - 1650 | Medium to Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₉H₄F₃NO₂. achmem.com

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a m/z value corresponding to the exact mass of the molecule (215.0198). This allows for the unambiguous confirmation of the elemental composition.

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a significant fragment ion. libretexts.orgyoutube.com

Loss of H₂O: Elimination of a water molecule from the carboxylic acid group can also occur. libretexts.org

Loss of HF: The elimination of hydrogen fluoride is a characteristic fragmentation for fluorinated aromatic compounds.

Cleavage of the indole ring: Fragmentation of the indole ring system can lead to a series of smaller, characteristic ions. scirp.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related indole-2-carboxylic acid derivatives provides insight into the expected solid-state structure. nih.govmdpi.comnih.gov

A single-crystal X-ray diffraction study would provide precise measurements of:

Bond lengths and angles: Confirming the geometry of the indole ring and the carboxylic acid group.

Torsion angles: Describing the conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the indole ring.

Intermolecular interactions: Identifying and characterizing hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules to form dimers, or between the N-H group and a carboxylic oxygen), and potential π-π stacking interactions between the aromatic indole rings. These interactions govern the packing of the molecules in the crystal lattice.

The presence of the three fluorine atoms would also influence the crystal packing through electrostatic and other non-covalent interactions.

Computational Chemistry and Theoretical Investigations of 4,5,7 Trifluoro 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

From the electronic structure calculated by DFT, a range of quantum chemical descriptors can be derived to predict the reactivity of 4,5,7-trifluoro-1H-indole-2-carboxylic acid. These descriptors provide insights into the molecule's stability and propensity to participate in chemical reactions.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Global Hardness (η) and Softness (S): These parameters describe the molecule's resistance to change in its electron distribution.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule.

While specific calculated values for this compound are not present in the provided search results, the following table illustrates the type of data that would be generated from such a study, with hypothetical values for illustrative purposes.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Global Hardness | η | (I - A) / 2 | 2.65 |

| Global Softness | S | 1 / (2η) | 0.189 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.79 |

These descriptors would suggest that the trifluorination increases the electrophilicity of the indole (B1671886) scaffold, making it a potential target for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP analysis would likely show:

Negative potential regions (red/yellow): These areas, rich in electrons, would be concentrated around the oxygen atoms of the carboxylic acid group and potentially the fluorine atoms. These sites are susceptible to electrophilic attack.

Positive potential regions (blue): These electron-deficient areas would be located around the hydrogen atoms of the N-H group and the carboxylic acid O-H group, making them sites for nucleophilic attack.

The MEP surface would be crucial in understanding the non-covalent interactions, such as hydrogen bonding, that this compound can form with biological macromolecules.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. The primary degree of freedom for this molecule is the rotation around the single bond connecting the carboxylic acid group to the indole ring. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers between them. researchgate.net

Indole and its derivatives can also exhibit tautomerism, which is the migration of a proton. researchgate.netnih.gov For this compound, the most stable tautomer is expected to be the 1H-indole form. However, computational studies can explore the relative stabilities of other potential tautomers, such as the 3H-indole tautomer, and the energy barriers for their interconversion. acs.org The presence of different tautomers, even in small populations, can have significant implications for the molecule's reactivity and biological activity.

Molecular Docking Simulations with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding interactions at a molecular level.

While there are no specific docking studies for this compound in the provided literature, research on other indole-2-carboxylic acid derivatives suggests several potential biological targets. mdpi.comnih.govnih.govnih.gov These studies highlight the potential for this scaffold to interact with a range of enzymes and receptors.

The following table summarizes potential biological targets for trifluorinated indole scaffolds based on studies of similar molecules:

| Potential Biological Target | Therapeutic Area | Reference |

| HIV-1 Integrase | Antiviral | mdpi.comnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | nih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | Cancer Immunotherapy | nih.gov |

| 14-3-3η protein | Oncology | nih.gov |

| DNA Gyrase B | Antibacterial | uaeh.edu.mxcolab.ws |

Docking simulations of this compound with these targets would involve predicting the binding pose and calculating a docking score, which is an estimation of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. uzh.ch While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding.

For a promising docked pose of this compound with a biological target, an MD simulation would be performed to:

Evaluate the stability of the binding pose over a period of nanoseconds.

Analyze the hydrogen bond network and its evolution over time.

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

These simulations are computationally intensive but offer valuable insights into the dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Trifluorinated Indole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.govnih.gov

For a series of trifluorinated indole scaffolds, a CoMFA study would involve:

Alignment: Aligning the molecules based on a common substructure.

Field Calculation: Calculating steric and electrostatic fields around each molecule.

PLS Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in these fields with the observed biological activity.

The results of a CoMFA study are typically visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For trifluorinated indole scaffolds, these maps would highlight the importance of the position and electronic properties of the fluorine atoms for biological activity. Such studies are invaluable for guiding the rational design of more potent and selective analogs. niscpr.res.inresearchgate.net

Mechanistic Biological Investigations of 4,5,7 Trifluoro 1h Indole 2 Carboxylic Acid Derivatives

In Vitro Mechanistic Studies of Enzyme Inhibition and Receptor Modulation

In vitro studies are fundamental to understanding the direct interactions between a compound and its biological target. For indole-2-carboxylic acid derivatives, these investigations have revealed specific mechanisms of action, including competitive and allosteric inhibition, characterized by precise binding affinities and unique molecular interactions.

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%, while the Ki value represents the dissociation constant of the enzyme-inhibitor complex, providing a more absolute measure of binding affinity. researchgate.net

Studies on various indole-2-carboxylic acid derivatives have demonstrated their potential as inhibitors for a range of enzymes and receptors. For example, certain derivatives have been identified as potent and selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), a G protein-coupled receptor involved in asthma and inflammatory conditions. nih.gov One such derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), exhibited a remarkably low IC50 value of 0.0059 µM for CysLT1. nih.gov

In the context of viral diseases, indole-2-carboxylic acid was developed as a scaffold for HIV-1 integrase inhibitors. nih.gov Optimization of this scaffold led to derivative 20a , which displayed significant integrase inhibition with an IC50 value of 0.13 µM. nih.gov Another derivative, 17a , also showed marked inhibition of HIV-1 integrase with an IC50 of 3.11 µM. researchgate.net

Furthermore, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Extensive structure-activity relationship studies identified a potent FBPase inhibitor, compound 3.9 , with an IC50 of 0.99 µM. researchgate.net

| Compound Derivative | Target | IC50 Value (µM) | Ki Value (µM) | Reference |

|---|---|---|---|---|

| Compound 17k | CysLT1 Receptor | 0.0059 | Not Reported | nih.gov |

| Compound 17k | CysLT2 Receptor | 15 | Not Reported | nih.gov |

| Compound 20a | HIV-1 Integrase | 0.13 | Not Reported | nih.gov |

| Compound 17a | HIV-1 Integrase | 3.11 | Not Reported | researchgate.net |

| Compound 3.9 | Fructose-1,6-bisphosphatase (FBPase) | 0.99 | Not Reported | researchgate.net |

| Analogue 5dh | Pancreatic Lipase (PL) | 9.20 | 4.504 (competitive) | researchgate.net |

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This mechanism offers a pathway for achieving greater target selectivity and a more nuanced pharmacological response.

Indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) represents a class of compounds that exhibit allostery at the CB1 receptor. nih.gov Structure-activity relationship studies revealed that while the indole (B1671886) ring is crucial for high binding affinity to the allosteric site, substituents at the C3 position significantly influence the ligand's allosteric effects on the orthosteric site. nih.gov This research led to the identification of a potent CB1 allosteric modulator with a high binding cooperativity factor. nih.gov Similarly, certain 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net

A key mechanism for the inhibition of certain enzymes, particularly metalloenzymes, involves the chelation of metal ions essential for catalytic activity. HIV-1 integrase, which requires two Mg2+ ions in its active site to catalyze the insertion of viral DNA into the host genome, is a primary target for this inhibitory strategy. nih.govfrontiersin.org

Derivatives of indole-2-carboxylic acid have been specifically designed as HIV-1 integrase strand transfer inhibitors (INSTIs) that function via metal chelation. nih.gov Binding conformation analysis has shown that the indole core and the C2 carboxyl group of these compounds effectively chelate the two Mg2+ ions within the integrase active site. nih.govresearchgate.net This interaction is a critical feature for many potent integrase inhibitors, and the chelating core is a common structural motif in clinically used INSTIs. researchgate.netnih.gov The ability of these compounds to coordinate with the magnesium cofactors is central to their mechanism of action, disrupting the enzyme's catalytic function and blocking viral replication. frontiersin.org

Beyond specific covalent or ionic interactions, the binding affinity of a ligand is significantly influenced by weaker intermolecular forces such as π-stacking and hydrophobic interactions. plos.org Aromatic rings, like the indole nucleus, are frequently involved in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket. nih.gov

In the case of indole-based HIV-1 integrase inhibitors, binding mode analysis revealed that in addition to metal chelation, a C6-halogenated benzene (B151609) ring introduced onto the indole core could effectively bind with the viral DNA through a π–π stacking interaction. researchgate.net This adds another layer of stability to the inhibitor-target complex. Hydrophobic interactions, driven by the displacement of water molecules from nonpolar surfaces, also play a crucial role in stabilizing the ligand within the binding pocket. nih.govresearchgate.net The optimization of these hydrophobic and π-stacking interactions is a key strategy in drug design to enhance binding affinity and efficacy. plos.org For example, in designing inhibitors for the androgen receptor, π-π stacking interactions with residues like PHE764 are considered crucial for binding. researchgate.net

Cellular Pathway Interrogation in Disease Models

To understand the therapeutic potential of a compound, it is essential to move from in vitro target binding to studying its effects on cellular pathways within the context of a disease model.

Derivatives of trifluoro-indole have been investigated for their ability to modulate specific signaling pathways implicated in cancer. One notable example is 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789), a potent antagonist of the Androgen Receptor (AR). nih.gov This compound targets the AR Binding Function-3 (BF3) site, which is crucial for the receptor's transcriptional activity. In models of castration-resistant prostate cancer (CRPC), VPC-13789 was shown to suppress AR-mediated transcription, inhibit the binding of AR to chromatin, and prevent the recruitment of co-regulatory proteins. nih.gov This selective antagonism of the AR pathway leads to reduced growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. nih.gov

In other cancer models, different indole-2-carboxylic acid derivatives have been shown to interfere with cell cycle progression. A series of novel derivatives targeting the 14-3-3η protein were found to induce G1-S phase cell cycle arrest in liver cancer cells, revealing their anti-proliferative mechanisms. nih.gov

Phenotypic Screening and Target Identification

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, particularly for diseases with complex pathogeneses where the optimal molecular target may not be known. nih.gov This approach involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived bias about the molecular mechanism. nih.gov For derivatives of the 4,5,7-trifluoro-1H-indole-2-carboxylic acid scaffold, this strategy allows for the unbiased discovery of novel biological activities.

The process begins by screening a library of indole derivatives in a relevant biological system, such as patient-derived cells or whole organisms, to identify "hit" compounds that induce a specific, desired phenotypic change. nih.gov This could range from inhibition of cancer cell proliferation to amelioration of a disease-specific cellular hallmark.

Once a bioactive indole derivative is identified, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. drughunter.com A variety of methods can be employed for this purpose:

Chemical Proteomics: This approach uses a modified version of the bioactive indole compound as a "bait" to capture its binding partners from cell lysates. Affinity chromatography, where the compound is immobilized on a solid support, is a common technique to pull down target proteins for identification by mass spectrometry. acs.org

Genetic Approaches: Techniques like CRISPR-Cas9 based genetic screening can identify genes that, when knocked out, mimic or block the effect of the compound. acs.org This can pinpoint the target or essential pathway components. For instance, resistance screening in oncology or infectious diseases can reveal the target by identifying mutations that prevent the compound from binding. drughunter.com

Computational Methods: After a phenotypic screen, computational tools can be used to compare the "fingerprint" of the active compound with databases of compounds with known targets, such as the Connectivity Map. drughunter.combroadinstitute.org This can generate hypotheses about the mechanism of action by identifying similarities to well-characterized small molecules. broadinstitute.org

The ultimate goal is to validate the identified target to confirm that its modulation is responsible for the compound's therapeutic effect. nih.gov This multi-faceted approach, combining phenotypic screening with robust target identification methods, provides an effective pathway to discover novel therapeutic applications for this compound derivatives. nih.gov

Applications of 4,5,7 Trifluoro 1h Indole 2 Carboxylic Acid As a Chemical Building Block in Organic Synthesis

Utility in the Synthesis of Complex Heterocyclic Systems

The indole (B1671886) nucleus is a prevalent scaffold in a vast array of natural products and synthetic compounds with significant biological activities. nih.gov The introduction of fluorine atoms to this core structure can enhance the pharmacological profile of the resulting molecules. 4,5,7-Trifluoro-1H-indole-2-carboxylic acid serves as a versatile starting material for the construction of more complex, fused heterocyclic systems.

The carboxylic acid moiety at the 2-position and the reactive sites on the indole ring allow for a variety of chemical transformations. These include, but are not limited to, amidation, esterification, and cyclization reactions to build upon the indole framework. For instance, indole derivatives are known to be key precursors in the synthesis of fused heterocyclic systems such as indolo[2,3-d]pyridazines and other polycyclic aromatic compounds. While specific examples detailing the use of this compound in these exact transformations are not extensively documented in publicly available literature, the general reactivity of the indole-2-carboxylic acid scaffold suggests its applicability in such synthetic strategies. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of these reactions, offering pathways to novel heterocyclic structures that would be otherwise difficult to access.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. frontiersin.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Promising fragments are then optimized and grown into more potent, drug-like molecules. The indole-2-carboxylic acid scaffold is a recognized "privileged fragment" in FBDD due to its ability to participate in key interactions with various protein targets, including hydrogen bonding and hydrophobic interactions.

Fluorinated indoles, in particular, are of interest in FBDD. The fluorine atoms can form favorable interactions with protein active sites and can modulate the pKa of the carboxylic acid group, thereby influencing its binding affinity and selectivity. Research has highlighted the use of indole-2-carboxylic acid derivatives in the development of inhibitors for targets such as the anti-apoptotic protein Mcl-1. nih.gov Although direct studies employing this compound in FBDD campaigns are not widely reported, its structural features make it an attractive candidate for inclusion in fragment libraries. The trifluorination pattern offers a unique substitution pattern that can be explored to probe specific regions of a protein's binding site, potentially leading to the discovery of novel and selective inhibitors.

Precursor for Advanced Pharmaceutical Intermediates

Fluorinated organic compounds play a crucial role in the pharmaceutical industry, with a significant number of approved drugs containing at least one fluorine atom. chemimpex.com The presence of fluorine can enhance metabolic stability, improve binding affinity, and increase bioavailability. This compound, with its trifluorinated benzene (B151609) ring, is a valuable precursor for the synthesis of advanced pharmaceutical intermediates. chemimpex.com

A prominent example of the utility of a closely related trifluorinated indole scaffold is in the development of potent antagonists for the Androgen Receptor (AR), a key target in the treatment of prostate cancer. nih.gov Researchers have synthesized 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, a potent and selective AR antagonist. nih.gov While the starting material in the cited synthesis is not explicitly this compound, the structure of the final compound underscores the importance of the trifluorinated indole core in achieving high potency and favorable pharmacokinetic properties. nih.gov The synthesis of such quinoline-carboxamides often involves coupling reactions between an indole derivative and a quinoline (B57606) moiety, highlighting the potential of this compound to serve as a key intermediate in the synthesis of similar and other complex pharmaceutical agents.

Table 1: Research Findings on a Related Advanced Pharmaceutical Intermediate

| Compound | Target | Therapeutic Area | Key Findings |

| 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide | Androgen Receptor (AR) | Prostate Cancer | Potent and selective AR antagonist with improved pharmacokinetic properties. nih.gov |

Development of Chemical Probes and Labeling Reagents

Chemical probes are essential tools in chemical biology for the study of biological systems. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the use of radiolabeled probes. researchgate.netnih.gov The introduction of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy for developing PET tracers due to its favorable decay characteristics. nih.gov

The presence of fluorine atoms in this compound makes it a potential candidate for the development of ¹⁸F-labeled chemical probes. Through isotopic exchange reactions or by synthesizing a suitable precursor for radiofluorination, it may be possible to incorporate ¹⁸F into the indole ring. Such a radiolabeled probe could be used to study the distribution and target engagement of indole-based therapeutic agents in vivo. While there are no specific reports on the use of this compound for this purpose, the general principle of using fluorinated molecules as precursors for PET probes is well-established. researchgate.netnih.govnih.gov The development of such a probe would be a valuable contribution to the field of molecular imaging, enabling non-invasive studies of biological processes and aiding in drug development.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Polyfluorinated Indoles

The development of efficient and selective methods for synthesizing polyfluorinated indoles is a primary objective for chemists. Traditional methods can be harsh and may lack the precision needed for creating complex, highly substituted indole (B1671886) cores. Emerging research focuses on overcoming these limitations through innovative catalytic systems and reaction pathways.

One promising frontier is the use of iron photocatalysis for the selective defluorinative functionalization of polyfluorinated aromatics. acs.orgacs.org This strategy allows for the direct activation of inert C–H bonds and their site-selective coupling with C–F bonds, which could be adapted for the late-stage modification of the trifluorinated indole ring. acs.org Such methods are economically viable and expand the toolkit for creating diverse analogs of 4,5,7-trifluoro-1H-indole-2-carboxylic acid. acs.org Another innovative approach involves a visible-light-driven, photocatalyst-free, three-component reaction to introduce functionalities like selenocyano groups to the indole core, demonstrating the potential for metal-free synthesis. acs.org

Furthermore, new annulation strategies, such as the (3+2) annulation method, offer novel ways to construct the heterocyclic indole core without the need for expensive reagents. visiblelegacy.com Researchers are also exploring multicomponent reactions (MCRs) that allow for the de novo assembly of the indole nucleus from simple, readily available starting materials under mild conditions, a significant step forward from classical methods like the Fisher or Bischler syntheses. rsc.orgmdpi.com

Table 1: Emerging Synthetic Strategies for Polyfluorinated Indoles

| Methodology | Key Features | Potential Advantages | Reference(s) |

|---|---|---|---|

| Iron Photocatalysis | Uses visible light and an inexpensive iron catalyst for C-F bond functionalization. | Economical, sustainable, allows for late-stage modification. | acs.org, acs.org |

| (3+2) Annulation | Constructs heterocyclic compounds without expensive reagents; can be chiral. | Cost-effective, potential for enantioselective synthesis. | visiblelegacy.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple precursors (e.g., anilines, isocyanides). | High atom economy, operational simplicity, mild reaction conditions. | rsc.org, researchgate.net, rug.nl |

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry is becoming indispensable in accelerating the discovery and optimization of new therapeutic agents based on the indole scaffold. frontiersin.org Techniques like structure-based drug design (SBDD), quantitative structure-activity relationship (QSAR) models, and molecular dynamics simulations are pivotal in rationally designing derivatives of this compound with enhanced specificity and optimal pharmacokinetic properties. frontiersin.orgnih.gov

Molecular docking is a crucial first step, allowing researchers to predict the binding interactions between a ligand, such as an indole derivative, and its biological target. researchgate.net This helps in understanding binding affinities and guiding structural modifications to improve potency. frontiersin.orgresearchgate.net For instance, docking simulations can help refine the substitution patterns on the trifluorinated indole ring to maximize interactions within a specific protein's binding pocket.

Advanced algorithms and fragment-based approaches are also being employed to identify key binding sites ("hotspots") on challenging biological targets. frontiersin.org These computational tools can transform drug discovery into a more efficient, cost-effective, and target-focused process, paving the way for the development of innovative therapies derived from the trifluorinated indole scaffold. frontiersin.org

Exploration of New Biological Targets for Trifluorinated Indole Scaffolds

The indole nucleus is a "privileged scaffold" known to interact with a multitude of biological targets, and the addition of fluorine atoms can significantly modulate this activity. nih.govnih.gov While indole derivatives have been extensively studied for applications in oncology, infectious diseases, and neurology, future research is set to uncover novel targets for trifluorinated analogs like this compound. nih.gov

One area of intense investigation is in targeting protein kinases. Indole-based compounds have shown promise as dual inhibitors of targets like EGFR and CDK-2, and the trifluoro substitution pattern could enhance selectivity and potency. nih.gov Similarly, the Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), and indole-based motifs have emerged as promising scaffolds for FLT3 inhibitors. nih.gov

Other emerging targets for indole derivatives include:

Tubulin Polymerization: Certain indole derivatives act as tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy. nih.govrsc.org

Apoptosis Regulators: Novel indole derivatives have been developed as dual inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov

Mycobacterial Enzymes: In the fight against tuberculosis, enzymes involved in the synthesis of the mycobacterial cell wall, such as DprE1 and InhA, are promising targets for indole-based drugs. nih.gov

Androgen Receptor (AR): A derivative, 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, has been identified as a potent antagonist of the AR Binding Function-3 (BF3) site, offering a potential treatment for castration-resistant prostate cancer. nih.gov

14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer. nih.gov

The unique electronic properties of the 4,5,7-trifluoro substitution pattern could be leveraged to design highly selective ligands for these and other novel therapeutic targets. mdpi.com

Table 2: Potential Biological Targets for Trifluorinated Indole Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Protein Kinases | EGFR, CDK-2, FLT3 | Oncology | nih.gov, nih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | nih.gov, rsc.org |

| Apoptosis Regulators | Bcl-2, Mcl-1 | Oncology | nih.gov |

| Mycobacterial Enzymes | DprE1, InhA | Infectious Disease (Tuberculosis) | nih.gov |

| Nuclear Receptors | Androgen Receptor (BF3 site) | Oncology (Prostate Cancer) | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and chemical industries are increasingly adopting sustainable and green chemistry principles to minimize environmental impact. Future research on the synthesis of this compound and its derivatives will prioritize methods that are environmentally benign. mdpi.com

Key aspects of this green approach include:

Use of Benign Solvents: Shifting from hazardous organic solvents to greener alternatives like ethanol (B145695) or water. rsc.org

Avoidance of Metal Catalysts: Developing catalyst-free reactions or using abundant, non-toxic metals like iron instead of precious metals like palladium. acs.orgrsc.org

High Atom Economy: Employing reaction types, such as multicomponent reactions (MCRs), that incorporate most of the atoms from the reactants into the final product, thus minimizing waste. rsc.orgrug.nl

Energy Efficiency: Designing syntheses that proceed under mild conditions, such as room temperature and atmospheric pressure, to reduce energy consumption. researchgate.netrug.nl

Recent studies have highlighted innovative, two-step MCR-based syntheses of indole-2-carboxamides from inexpensive starting materials in ethanol, completely avoiding metal catalysts. rsc.orgresearchgate.net These methods not only reduce the environmental footprint but also offer a more economical and scalable procedure for producing functionalized indoles. rug.nl The application of bio-based starting materials is another avenue being explored to make the production of fluorinated compounds more sustainable. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4,5,7-trifluoro-1H-indole-2-carboxylic acid, and what critical parameters must be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from fluorinated precursors. Key steps include regioselective fluorination using agents like Selectfluor under controlled temperatures (80–100°C) and acidic conditions (pH 2–4) to achieve precise substitution patterns. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential. Final carboxylation often employs hydrolysis of ester precursors (e.g., methyl/ethyl esters) using NaOH/EtOH reflux (12–24 hours). For analogs like ethyl 4,6-difluoro-1H-indole-2-carboxylate, similar protocols are validated, with fluorine atoms enhancing stability and activity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Comprehensive characterization requires ¹⁹F NMR (δ −110 to −160 ppm for aromatic fluorines) and ¹H NMR (indole NH proton at δ 10–12 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions ([M−H]⁻ expected at m/z 222.0124 for C₉H₄F₃NO₂). For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL refinement (monochromatic Mo-Kα radiation, 100 K) resolves fluorine positions and validates substitution patterns. SHELX programs are robust for small-molecule refinement, even with high-resolution twinned data .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

Methodological Answer: Store the compound in a cool, dry environment (< −20°C) under inert gas (argon or nitrogen) to minimize hydrolysis of the carboxylic acid group. Use amber vials to protect against photodegradation, as fluorinated indoles are sensitive to UV light. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways. For analogs like 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid, chemical stability is maintained in recommended storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between predicted and observed biological activity data for fluorinated indole derivatives?

Methodological Answer: When discrepancies occur between in silico predictions (e.g., molecular docking scores) and in vitro assays, systematically evaluate:

- Solubility impacts via the shake-flask method (logP measurement)

- Metabolic stability using liver microsome assays (t½ determination)

- Target engagement through surface plasmon resonance (SPR) biosensor analysis (KD measurement) Cross-validate crystallographic binding modes using SHELXL-refined protein-ligand structures. For example, SHELX’s high-precision refinement resolves ambiguities in electron density maps caused by fluorine’s high scattering factor .

Q. How does fluorine substitution at positions 4,5,7 influence the compound’s metabolic stability and cytochrome P450 interactions?

Methodological Answer: Perform comparative CYP450 inhibition assays (3A4/2D6 isoforms) using fluorinated vs. non-fluorinated analogs. LC-MS/MS analysis of hepatic microsome incubations identifies defluorinated metabolites (monitor m/z shifts of +16/−18 Da). Fluorine’s electronegativity reduces electron density at adjacent carbons, slowing oxidative metabolism, as shown in ethyl 4,6-difluoro-1H-indole-2-carboxylate studies . Kinetic isotope effect studies further confirm metabolic pathway alterations.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of fluorinated indole carboxylic acids?

Methodological Answer: Design a modular library of analogs with systematic fluorine substitutions (e.g., 4,5-difluoro vs. 4,7-difluoro). Use parallel synthesis to vary substituents while keeping reaction conditions consistent. Assess SAR through:

- Binding affinity : Isothermal titration calorimetry (ITC)

- Cellular permeability : Caco-2 monolayer assays

- Target modulation : Western blotting for downstream biomarkers For example, 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid’s activity relies on fluorine’s electronic effects and ethyl’s hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding fluorine positioning in polyhalogenated indoles?

Methodological Answer: Discrepancies in fluorine positions may arise from disordered crystal packing or partial occupancy. To resolve:

- Collect high-resolution data (≤ 0.8 Å) to improve electron density maps.

- Use SHELXL’s PART instruction to model disorder.

- Validate with ¹⁹F-¹H HOESY NMR to confirm spatial proximity of fluorine atoms. For instance, SHELX’s robust refinement handles twinned data and pseudo-symmetry common in fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.